Cas no 1858487-22-5 (4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde structure
1858487-22-5 structure
Product Name:4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
CAS-nummer:1858487-22-5
MF:C8H9ClN2O2S
MW:232.687259435654
CID:5693154
PubChem ID:130905473
Update Time:2023-10-13

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
    • 1858487-22-5
    • EN300-725792
    • 5-Thiazolecarboxaldehyde, 4-chloro-2-(3-hydroxy-3-methyl-1-azetidinyl)-
    • Inchi: 1S/C8H9ClN2O2S/c1-8(13)3-11(4-8)7-10-6(9)5(2-12)14-7/h2,13H,3-4H2,1H3
    • InChI-sleutel: CBSGKRSDNBKBOJ-UHFFFAOYSA-N
    • LACHT: ClC1=C(C=O)SC(=N1)N1CC(C)(C1)O

Berekende eigenschappen

  • Exacte massa: 232.0073264g/mol
  • Monoisotopische massa: 232.0073264g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 248
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 81.7Ų

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde Prijsmeer >>

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Enamine
EN300-725792-0.05g
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Enamine
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Enamine
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4-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
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Enamine
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4-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
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EN300-725792-10.0g
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